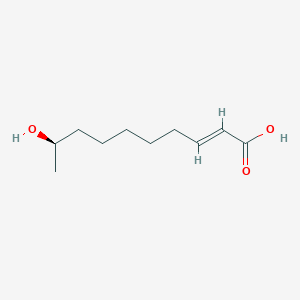
(R,E)-9-Hydroxy-2-decenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,9R)-9-hydroxydec-2-enoic acid is an (omega-1)-hydroxy fatty acid that is trans-2-decenoic acid in which the hydrogen at the 9-pro-R position is replaced by a hydroxy group. It is a medium-chain fatty acid, an (omega-1)-hydroxy fatty acid, an alpha,beta-unsaturated monocarboxylic acid and a hydroxy monounsaturated fatty acid.
Scientific Research Applications
Biological Properties and Health Applications
(R,E)-9-Hydroxy-2-decenoic acid is recognized for its significant biological activities, contributing to its application in health and wellness. Key properties include:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial effects, making it a candidate for use in food preservation and as a natural preservative in cosmetics .
- Anti-inflammatory Effects : This compound has demonstrated potential in reducing inflammation, which can be beneficial in managing chronic inflammatory diseases .
- Immunomodulatory Effects : It has been reported to modulate immune responses, enhancing the body's ability to combat infections and diseases .
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from damage, suggesting potential applications in neurodegenerative disease therapies .
Applications in Functional Foods and Supplements
Due to its health-promoting properties, this compound is increasingly used in functional foods and dietary supplements. Its incorporation into products is aimed at enhancing nutritional profiles and providing health benefits:
- Dietary Supplements : The compound is included in formulations targeting immune support, anti-aging, and overall wellness .
- Functional Foods : As a component of royal jelly, it is marketed as a superfood with various health benefits, appealing to health-conscious consumers .
Research on Gene Expression Modulation
Recent studies have explored the role of this compound in gene expression modulation:
- Histone Deacetylase Inhibition : Research indicates that this fatty acid can inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This property positions it as a potential epigenetic therapeutic agent for cancer treatment .
- Impact on Cancer Cell Lines : Experimental studies have shown that this compound can influence gene expression patterns in human cancer cell lines, promoting apoptosis and inhibiting cell proliferation .
Pheromonal Significance in Apis Mellifera
This compound plays a critical role as a pheromone component in honeybee communication:
- Queen Mandibular Gland Pheromone : It is produced by queen honeybees and serves as a signal to worker bees, influencing their behavior and reproductive development. This application highlights its importance in social insect behavior studies .
Summary of Findings
The following table summarizes the key applications and biological activities of this compound:
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(E,9R)-9-hydroxydec-2-enoic acid |
InChI |
InChI=1S/C10H18O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8-9,11H,2-5,7H2,1H3,(H,12,13)/b8-6+/t9-/m1/s1 |
InChI Key |
DZBLNYYGAKHAOJ-BNICOGTQSA-N |
SMILES |
CC(CCCCCC=CC(=O)O)O |
Isomeric SMILES |
C[C@H](CCCCC/C=C/C(=O)O)O |
Canonical SMILES |
CC(CCCCCC=CC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















